N'-(ethylsulfonyl)furan-2-carbohydrazide

Description

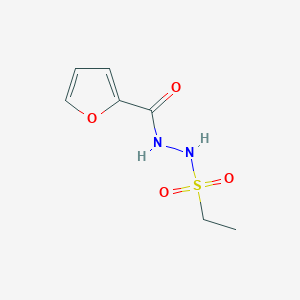

N'-(Ethylsulfonyl)furan-2-carbohydrazide is a carbohydrazide derivative featuring a furan ring substituted with an ethylsulfonyl group. These derivatives are typically synthesized via condensation reactions between sulfonohydrazides and furan-2-carbaldehyde derivatives under acidic conditions . The ethylsulfonyl substituent is expected to enhance electron-withdrawing effects, influencing reactivity, solubility, and biological activity compared to non-sulfonylated analogs.

Properties

Molecular Formula |

C7H10N2O4S |

|---|---|

Molecular Weight |

218.23 g/mol |

IUPAC Name |

N'-ethylsulfonylfuran-2-carbohydrazide |

InChI |

InChI=1S/C7H10N2O4S/c1-2-14(11,12)9-8-7(10)6-4-3-5-13-6/h3-5,9H,2H2,1H3,(H,8,10) |

InChI Key |

YFICJRPXZIRUTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NNC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(ethylsulfonyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with ethylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(ethylsulfonyl)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(ethylsulfonyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N'-(ethylsulfonyl)furan-2-carbohydrazide is an organic compound with a furan ring, a sulfonyl group, and a hydrazide functional group, represented by the molecular formula . It is known for its potential biological activity and versatility in pharmaceutical development.

Scientific Research Applications

Pharmaceutical Development

- This compound serves as a lead compound for developing anti-inflammatory and anticancer drugs due to its biological activity.

- It has been studied for its potential as an anti-inflammatory agent and as a scaffold for developing new pharmaceuticals.

- Molecular docking studies suggest that this compound can bind effectively to enzyme active sites, potentially inhibiting their function. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Biological Activity and Interactions

- Research indicates that this compound exhibits significant biological activity and has been studied for its potential as an anti-inflammatory agent.

- The compound's interactions with biological macromolecules suggest it could inhibit specific enzymes or pathways related to inflammation and other diseases.

Structural Features and Comparisons

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Furan-2-carbohydrazide | Contains a furan ring and hydrazide group | Lacks the sulfonyl moiety found in this compound |

| N'-(3-chlorobenzoyl)furan-2-carbohydrazide | Contains a furan ring and hydrazide with a chlorobenzoyl group | Different substituent affects reactivity and biological activity |

| N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Contains a furan ring with a carbonyl and pyridine component | Focused on COX-2 inhibition, showcasing different biological targets |

Mechanism of Action

The mechanism of action of N’-(ethylsulfonyl)furan-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its potential use as a fluorescent probe suggests that it may interact with cellular components to produce fluorescence. Additionally, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Structural and Physical Properties

The ethylsulfonyl group differentiates N'-(ethylsulfonyl)furan-2-carbohydrazide from other carbohydrazide derivatives. Key comparisons include:

Table 1: Comparison of Sulfonohydrazide Derivatives

- Electronic Effects : Sulfonyl groups (e.g., ethylsulfonyl, tosyl) increase electrophilicity at the hydrazide nitrogen, enhancing reactivity in metal coordination and biological interactions compared to alkyl or aryl substituents .

- Crystal Packing: Derivatives like N'-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide () exhibit dihedral angles of 25.59° between furan and aromatic rings, stabilized by N–H⋯O hydrogen bonds. Ethylsulfonyl groups may introduce steric hindrance, altering packing efficiency .

Antimicrobial and Antifungal Activity

- Sulfonohydrazides: Compound I-10 (4-iodophenyl derivative) shows antifungal activity, likely due to halogen-enhanced membrane penetration . Ethylsulfonyl analogs may exhibit similar or superior activity owing to stronger electron-withdrawing effects.

- Metal Complexes : Derivatives like N'-[(2-hydroxynaphthyl)methylene]furan-2-carbohydrazide () form octahedral Co(II), Ni(II), and Cu(II) complexes with antimicrobial efficacy against Staphylococcus aureus and Candida albicans. Sulfonyl groups could modulate ligand-metal binding affinity .

Anticancer and Antiparasitic Potential

- Nitrofuranyl Sulfonohydrazides (): Derivatives with nitro groups demonstrate anti-leishmanial and anticancer properties. Ethylsulfonyl analogs might leverage similar redox-modulating mechanisms .

- Sulfonyl groups could further tune NLO responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for N'-(ethylsulfonyl)furan-2-carbohydrazide?

- Methodological Answer : The compound is synthesized via acid-catalyzed condensation reactions. A typical procedure involves refluxing furan-2-carbohydrazide with an ethylsulfonyl-substituted aldehyde/ketone in ethanol, using glacial acetic acid as a catalyst. Purification is achieved through recrystallization from ethanol or mixed solvents. Yield optimization requires precise stoichiometry (1:1 molar ratio of reactants) and reaction times (~2–4 hours under reflux) .

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~3200 cm⁻¹) .

- NMR : ¹H and ¹³C spectra verify hydrazide linkages and ethylsulfonyl substituents (e.g., sulfonyl protons at δ 3.0–3.5 ppm) .

- X-ray diffraction : Resolves crystal symmetry (e.g., orthorhombic systems with space groups like P2₁2₁2₁) and hydrogen-bonding networks .

- Elemental analysis : Validates stoichiometry (C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What solvents and reaction conditions optimize the synthesis of ethylsulfonyl-substituted carbohydrazides?

- Methodological Answer : Ethanol is preferred for its polarity and ability to dissolve both reactants. Catalytic glacial acetic acid (1–2% v/v) enhances imine bond formation. Reaction temperatures (70–80°C under reflux) and inert atmospheres (N₂/Ar) prevent oxidation of sulfonyl groups .

Advanced Research Questions

Q. How do intermolecular interactions govern the crystal packing and thermodynamic stability of this compound?

- Methodological Answer :

- Hydrogen bonding : N–H···O and O–H···O interactions (bond lengths: 2.7–3.0 Å) stabilize supramolecular layers. For example, water molecules in monohydrate derivatives act as hydrogen-bond acceptors, linking carbohydrazide units .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., O···H interactions account for ~30% of crystal packing in orthorhombic systems) .

- Thermogravimetric analysis (TGA) : Correlates thermal stability with hydrogen-bond density (decomposition temperatures >200°C indicate robust packing) .

Q. What computational approaches predict the electronic properties and nonlinear optical (NLO) activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes molecular geometry at B3LYP/6-311G(d,p) level. Key outputs include HOMO-LUMO gaps (e.g., 3.5–4.0 eV for furan derivatives) and dipole moments (>5 Debye in polar solvents) .

- First-order hyperpolarizability (β) : Calculated values (e.g., β >58× urea) suggest NLO potential. Solvent effects (e.g., ethanol vs. DMSO) are modeled using polarizable continuum models (PCM) .

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields?

- Methodological Answer :

- Yield discrepancies : Compare reaction purity (e.g., column chromatography vs. recrystallization) and catalyst loading. For example, acetic acid (1% vs. 5%) may alter yields by 10–15% .

- Biological activity variance : Use standardized assays (e.g., MIC for antimicrobial studies) and control for substituent effects. Ethylsulfonyl groups enhance bioactivity compared to methylsulfonyl analogs due to increased lipophilicity .

Q. What structural modifications enhance the compound’s potential as an antimicrobial or anti-inflammatory agent?

- Methodological Answer :

- Substituent engineering : Introduce electron-withdrawing groups (e.g., halogens) at the furan ring to improve membrane permeability .

- Hydrazide branching : Bis-substituted analogs (e.g., dual ethylsulfonyl groups) show 2–3× higher activity against Staphylococcus aureus (MIC: 8 µg/mL vs. 16 µg/mL for monosubstituted) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.